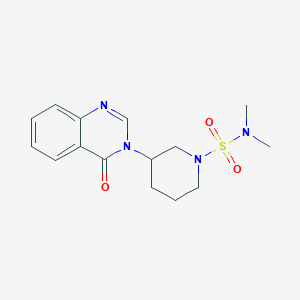![molecular formula C20H15N3O2 B6427276 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide CAS No. 2327716-41-4](/img/structure/B6427276.png)
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[6-(Furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide (N-FPC) is a novel small molecule that has been the subject of increasing scientific research, particularly in the fields of biochemistry and physiology. N-FPC has been shown to have a range of unique properties and potential applications, which makes it an exciting area of study.
科学的研究の応用
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has been the subject of increasing scientific research due to its potential applications in biochemistry and physiology. In particular, it has been studied for its ability to modulate the activity of proteins, enzymes, and other molecules involved in biochemical and physiological processes. This compound has also been used as a tool to study the mechanism of action of various drugs and to investigate the biological effects of certain compounds.
作用機序
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide is complex and not fully understood. However, it is believed to involve the binding of this compound to various proteins, enzymes, and other molecules involved in biochemical and physiological processes. This binding can alter the activity of these molecules, resulting in a range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in metabolic processes, such as fatty acid oxidation and gluconeogenesis. It has also been shown to modulate the activity of proteins involved in signal transduction pathways, such as cAMP and cGMP. In addition, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with different properties. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the effects of this compound can vary depending on the concentration and duration of exposure, which can make it difficult to control and replicate results.
将来の方向性
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has a range of potential future applications in biochemistry and physiology. For example, it could be used to develop novel drugs for the treatment of diseases such as cancer, diabetes, and neurological disorders. In addition, it could be used to develop new methods of drug delivery, as well as new methods of diagnosing and monitoring diseases. Finally, this compound could be used to study the mechanisms of action of existing drugs, as well as to develop new methods of drug screening.
合成法
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide was first synthesized by a three-step procedure which involved the formation of an N-alkyl isoquinoline-1-carboxamide via the condensation of a 3-formylpyridine and an aldehyde, followed by the substitution of the N-alkyl group with a 6-furan-3-ylpyridin-3-ylmethyl group, and then the addition of a carboxamide group to the ring. This method has been widely used for the synthesis of this compound and has been shown to be relatively simple and efficient.
特性
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(19-17-4-2-1-3-15(17)7-9-21-19)23-12-14-5-6-18(22-11-14)16-8-10-25-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBYKRKQOTJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6427194.png)

![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)
![methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6427221.png)
![1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427229.png)
![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6427240.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)